3-cyclopropyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Description
3-cyclopropyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is a synthetic compound with a highly structured chemical architecture. The presence of difluoromethoxy and trifluoromethyl groups imparts significant chemical stability and unique reactivity, positioning it as a valuable compound in various fields of research.
Properties
IUPAC Name |
3-cyclopropyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F5N2O3/c1-26-13-6-9(4-5-12(13)27-17(19)20)11-7-10(18(21,22)23)14-15(8-2-3-8)25-28-16(14)24-11/h4-8,17H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGCCBAGNPVXRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=NO3)C4CC4)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F5N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine typically involves multi-step organic synthesis techniques. Key steps might include:
Formation of Isoxazole Ring: : Starting with the appropriate nitrile and aldehyde, the isoxazole ring can be formed through a cyclization reaction.
Introduction of Cyclopropyl Group: : Through a cyclopropanation reaction using diazomethane or similar reagents.
Substitution with Phenyl Groups: : This includes Friedel-Crafts acylation or similar substitution techniques.
Incorporation of Fluoro Groups: : Using selective fluorination techniques to introduce the difluoromethoxy and trifluoromethyl groups.
Industrial Production Methods
Scaling up the production of this compound for industrial use would require optimization of the reaction conditions, possibly utilizing flow chemistry to handle reactive intermediates more safely and efficiently. Catalysts and reagents need to be selected carefully to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound might undergo oxidation at the methoxy groups, transforming into aldehydes or carboxylic acids.
Reduction: : Reduction could potentially target the isoxazole ring or the trifluoromethyl group.
Substitution: : Nucleophilic substitution reactions could occur at the aromatic ring, influenced by the electronic effects of the methoxy and difluoromethoxy groups.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Reagents like lithium aluminum hydride or hydrogenation over palladium on carbon (Pd/C) could be employed.
Substitution: : Nucleophiles such as hydroxide or amines under basic conditions could facilitate substitution reactions.
Major Products
Oxidation: : Derivatives with carboxyl or aldehyde functionalities.
Reduction: : Reduced forms of the isoxazole ring or the aromatic system.
Substitution: : New derivatives with altered substituents at the aromatic ring.
Scientific Research Applications
The unique structure of 3-cyclopropyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine offers potential in several scientific fields:
Chemistry: : As a model compound to study the effects of trifluoromethyl groups in isoxazole chemistry.
Biology: : Investigated for its bioactivity, including potential antimicrobial or antiviral properties.
Medicine: : Explored as a lead compound in drug discovery, particularly for its stability and metabolic resistance.
Industry: : Could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The compound's mechanism of action involves interaction with molecular targets such as enzymes or receptors. The difluoromethoxy and trifluoromethyl groups enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target proteins.
Molecular Targets and Pathways
Enzymatic Inhibition: : It might act as a competitive inhibitor, blocking the active site of specific enzymes.
Receptor Modulation: : Could modulate receptor activity by binding to allosteric sites, thus influencing signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-6-(4-methoxyphenyl)-4-(trifluoromethyl)isoxazole
3-cyclopropyl-6-(3,4-difluorophenyl)-4-(trifluoromethyl)isoxazole
Uniqueness
Compared to similar compounds, 3-cyclopropyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is unique due to the presence of both difluoromethoxy and methoxy groups, which confer unique reactivity and biological activity profiles.
This thorough investigation into the properties, synthesis, and applications of this compound highlights its importance and potential across various scientific disciplines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
